Copper dimethyldithiocarbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

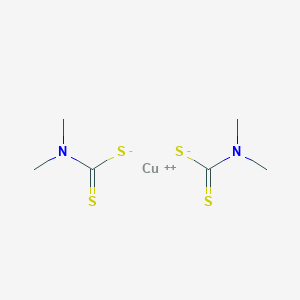

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

copper;N,N-dimethylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H7NS2.Cu/c2*1-4(2)3(5)6;/h2*1-2H3,(H,5,6);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOUQIAGHKFLHIA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12CuN2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020345 | |

| Record name | Copper dimethyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark brown powder; Insoluble in cold water; [R.T. Vanderbilt MSDS] | |

| Record name | Copper(II) dimethyldithiocarbamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8065 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

137-29-1 | |

| Record name | Copper dimethyldithiocarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Copper, bis(dimethylcarbamodithioato-.kappa.S,.kappa.S')-, (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper dimethyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper bis(dimethyldithiocarbamate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COPPER DIMETHYLDITHIOCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3D0AX36Y9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Copper Dimethyldithiocarbamate: A Technical Guide to Synthesis, Characterization, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper dimethyldithiocarbamate (B2753861) (Cu(DDC)₂), a coordination complex of copper with the dimethyldithiocarbamate ligand, has garnered significant attention for its potent anticancer properties. This technical guide provides an in-depth overview of the synthesis, physicochemical characterization, and the molecular mechanisms underlying its biological activity. Detailed experimental protocols for its preparation and analysis are presented, along with a comprehensive summary of its spectral and structural data. Furthermore, the guide elucidates the key signaling pathways targeted by Cu(DDC)₂, offering valuable insights for researchers and professionals in the field of drug development.

Introduction

Copper is an essential trace element vital for various physiological processes. However, elevated copper levels have been observed in numerous types of cancer cells, presenting a unique therapeutic window.[1] Dithiocarbamates are a class of sulfur-containing organic compounds known for their metal-chelating properties.[2] The complex formed between copper and dimethyldithiocarbamate, Cu(DDC)₂, has emerged as a promising anticancer agent. Its mechanism of action is multifaceted, primarily involving the inhibition of the proteasome, a critical cellular machinery for protein degradation, thereby inducing proteotoxic stress and subsequent cancer cell death. This guide serves as a comprehensive resource for the synthesis and detailed characterization of this important compound.

Synthesis of Copper Dimethyldithiocarbamate

The synthesis of this compound is typically achieved through a straightforward precipitation reaction between a soluble copper(II) salt and a salt of dimethyldithiocarbamic acid.[3]

Experimental Protocol

Materials:

-

Sodium dimethyldithiocarbamate (NaS₂CN(CH₃)₂)

-

Copper(II) chloride (CuCl₂) or Copper(II) sulfate (B86663) (CuSO₄)

-

Deionized water

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare a solution of sodium dimethyldithiocarbamate by dissolving a specific molar amount in deionized water.

-

In a separate beaker, prepare a solution of a copper(II) salt (e.g., CuCl₂) with half the molar amount of the sodium dimethyldithiocarbamate in deionized water.

-

-

Reaction:

-

Slowly add the copper(II) salt solution to the sodium dimethyldithiocarbamate solution with constant stirring.

-

A dark brown precipitate of this compound will form immediately.[3]

-

-

Isolation and Purification:

-

Continue stirring the mixture for a predetermined time (e.g., 1-2 hours) to ensure complete reaction.

-

Collect the precipitate by vacuum filtration.

-

Wash the precipitate several times with deionized water to remove any unreacted salts.

-

Further wash the precipitate with a small amount of cold ethanol or methanol to remove organic impurities.

-

-

Drying:

-

Dry the purified this compound precipitate in a desiccator under vacuum or in a low-temperature oven.

-

Expected Yield:

The reaction typically proceeds with a high yield, often exceeding 90%.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Physicochemical Characterization

A thorough characterization of Cu(DDC)₂ is essential to confirm its identity, purity, and structural integrity. The following are key analytical techniques employed for this purpose.

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The intense brown color of Cu(DDC)₂ is due to a strong ligand-to-metal charge transfer (LMCT) band in the visible region.[3]

| Parameter | Value (for Copper Diethyldithiocarbamate) | Reference |

| λmax | ~435 nm | [3] |

| Molar Absorptivity (ε) | ~13,000 dm³ mol⁻¹ cm⁻¹ | [3] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of the functional groups present in the complex. The coordination of the dithiocarbamate (B8719985) ligand to the copper ion results in characteristic shifts in the vibrational frequencies.

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Reference |

| ν(C-N) | 1450 - 1550 | [4] |

| ν(C-S) | 950 - 1050 | [4] |

| ν(Cu-S) | 300 - 450 | [4] |

X-ray Diffraction (XRD)

X-ray diffraction is a powerful technique for determining the crystal structure of a compound. Copper(II) dithiocarbamate complexes can exist as either monomers with a distorted square planar geometry or as dimers in the solid state.[3] For the closely related copper(II) diethyldithiocarbamate, the crystal structure has been determined.

| Parameter | Value (for Copper Diethyldithiocarbamate) | Reference |

| Crystal System | Monoclinic | [5] |

| Space Group | P2₁/c | [5] |

Mechanism of Anticancer Activity

The anticancer activity of this compound is primarily attributed to its ability to induce proteotoxic stress within cancer cells. This is achieved through the inhibition of the p97-NPL4 pathway, a critical component of the ubiquitin-proteasome system.[2][6]

Inhibition of the p97-NPL4 Pathway

The p97-NPL4 complex is an essential cellular machine that recognizes and processes ubiquitinated proteins, targeting them for degradation by the proteasome. Cu(DDC)₂ has been shown to cause the aggregation of NPL4, thereby inhibiting the function of the entire p97-NPL4 complex.[2][6] This inhibition leads to the accumulation of misfolded and polyubiquitinated proteins, triggering the Unfolded Protein Response (UPR) and the Heat Shock Response (HSR).[2] The sustained cellular stress ultimately culminates in apoptotic cell death.

Caption: Inhibition of the p97-NPL4 pathway by Cu(DDC)₂.

Activation of MAPK Pathway and ROS Generation

In addition to proteasome inhibition, the anticancer effects of copper dithiocarbamate complexes have been linked to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, including JNK and p38.[7][8] This pathway is involved in regulating cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, the redox activity of the copper center in Cu(DDC)₂ can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress and contribute to cancer cell death.[7]

Caption: Induction of apoptosis via MAPK activation and ROS generation.

Conclusion

This compound is a compound of significant interest in the field of anticancer drug development. Its straightforward synthesis, well-defined physicochemical properties, and potent, targeted mechanism of action make it a compelling candidate for further investigation. This technical guide provides a foundational understanding for researchers and professionals, facilitating continued exploration and development of this promising therapeutic agent.

References

- 1. The cytotoxic mechanisms of disulfiram and copper(ii) in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of novel dithiocarbamate-copper complexes targeting p97/NPL4 pathway in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Copper Dimethyldithiocarbamate

Introduction

Copper (II) dimethyldithiocarbamate (B2753861) (CDDC), a coordination complex with the chemical formula C₆H₁₂CuN₂S₄, has garnered significant attention in various scientific and industrial fields.[1] Its applications range from being an ultra-accelerator in rubber vulcanization to a potential therapeutic agent in drug development, particularly in oncology.[2] Recent research has highlighted its promising anticancer activities, spurring a deeper investigation into its mechanism of action and physicochemical characteristics.[3] This technical guide provides a comprehensive overview of the core physicochemical properties of Copper dimethyldithiocarbamate, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological signaling pathways relevant to drug development professionals.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a consolidated reference for researchers.

| Property | Value | References |

| Molecular Formula | C₆H₁₂CuN₂S₄ | [1] |

| Molecular Weight | 303.98 g/mol | [4] |

| Appearance | Orange to amber to dark red or dark brown powder/crystals. | [4] |

| Melting Point | Decomposes at approximately 260 °C. | [4] |

| Density | 1.75 g/cm³ | [4] |

| Solubility | Insoluble in water. Soluble in acetone (B3395972) and toluene (B28343). | [4] |

| Vapor Pressure | < 0.1 mm Hg @ 25°C | [4] |

| CAS Number | 137-29-1 | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research. The following sections outline standard experimental protocols.

Synthesis of this compound

A common and straightforward method for the synthesis of this compound involves the reaction of a soluble copper (II) salt with sodium dimethyldithiocarbamate.

Materials:

-

Copper (II) chloride (CuCl₂)

-

Sodium dimethyldithiocarbamate

-

Deionized water

Procedure:

-

Prepare an aqueous solution of sodium dimethyldithiocarbamate.

-

In a separate beaker, prepare an aqueous solution of Copper (II) chloride.

-

While stirring, add the Copper (II) chloride solution dropwise to the sodium dimethyldithiocarbamate solution.

-

An immediate formation of a brown precipitate of this compound will be observed.[5]

-

Continue stirring the mixture for approximately 10 minutes at room temperature to ensure the reaction goes to completion.[5]

-

Collect the precipitate by filtration.

-

Wash the precipitate with deionized water to remove any unreacted salts.

-

Further wash the precipitate with a small amount of cold methanol or ethanol to aid in drying.

-

Dry the final product in a desiccator under vacuum.

An alternative synthetic route involves the oxidative addition of thiuram disulfides to copper metal.[6]

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a valuable technique for the characterization and quantification of this compound.

Instrumentation:

-

UV-Vis Spectrophotometer (e.g., Perkin Elmer Lambda 2 or equivalent)[7]

Procedure:

-

Prepare a standard stock solution of this compound in a suitable organic solvent, such as toluene or chloroform.

-

Prepare a series of dilutions from the stock solution to create calibration standards.

-

Measure the absorbance of each standard solution using the UV-Vis spectrophotometer.

-

The absorption spectrum of this compound typically exhibits a prominent peak (λmax) at approximately 435-450 nm.[8][9]

-

A reagent blank containing only the solvent should be used for baseline correction.

-

Construct a calibration curve by plotting absorbance versus concentration. This can then be used to determine the concentration of unknown samples.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups and confirm the coordination of the dithiocarbamate (B8719985) ligand to the copper center.

Instrumentation:

Procedure:

-

Prepare the solid sample, typically by creating a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory.

-

Acquire the infrared spectrum over the appropriate range (typically 4000-400 cm⁻¹).

-

Analyze the spectrum for characteristic vibrational modes of dithiocarbamate complexes. Key informative stretching modes include:[11]

-

ν(C-N): Found in the region of 1450-1550 cm⁻¹. This band's position provides insight into the double-bond character of the C-N bond.

-

ν(C-S): Observed in the 950-1050 cm⁻¹ region.

-

ν(M-S): The metal-sulfur stretching vibration appears in the lower frequency region, typically between 400-450 cm⁻¹.[11]

-

Mandatory Visualizations

The following diagrams illustrate key experimental and biological pathways involving this compound.

Caption: General workflow for the synthesis and characterization of this compound.

Mechanism of Action and Signaling Pathways in Drug Development

In the context of cancer therapy, this compound (often referred to as CuET when derived from the drug Disulfiram) exhibits its cytotoxic effects through multiple mechanisms.[12][13] Its primary mode of action involves the inhibition of the ubiquitin-proteasome system, which is critical for protein homeostasis in cancer cells.[12]

Caption: Anticancer signaling pathways modulated by this compound.

The anticancer activity of this compound is attributed to several key molecular events:

-

Proteasome Inhibition: Unlike some clinically used proteasome inhibitors, the copper complex is thought to target the 19S regulatory particle of the proteasome. Specifically, it has been suggested to inhibit the JAMM domain metalloisopeptidase, which is essential for processing ubiquitinated proteins before their degradation.[14]

-

p97-NPL4 Pathway Immobilization: The complex targets the p97-NPL4 pathway, which is crucial for protein homeostasis by participating in the ubiquitin-proteasome system.[15] Impairment of this pathway leads to the accumulation of misfolded proteins, DNA damage, and enhanced immune activation.[15]

-

NF-κB Signaling Inhibition: The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of cancer cell proliferation, survival, and inflammation. This compound has been shown to inhibit this pathway, contributing to its pro-apoptotic effects.[12]

-

MAPK Pathway Activation: The mitogen-activated protein kinase (MAPK) pathway is another key signaling cascade involved in cell growth and survival. Activation of certain branches of this pathway by the copper complex can lead to the induction of apoptosis.[12]

-

Induction of Oxidative Stress: The formation of the complex can generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cancer cell death.[12]

These multifaceted mechanisms disrupt critical cancer pathways, including angiogenesis and hypoxia signaling, ultimately leading to apoptosis and autophagy in cancer cells.[15] This broad spectrum of activity makes this compound a compound of significant interest for further research and development in oncology.

References

- 1. This compound | C6H12CuN2S4 | CID 472181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Copper(II) Dimethyldithiocarbamate | 137-29-1 [chemicalbook.com]

- 3. CN114773244A - Method for preparing copper diethyldithiocarbamate from acidic copper-containing etching waste liquid - Google Patents [patents.google.com]

- 4. gelest.com [gelest.com]

- 5. Copper diaryl-dithiocarbamate complexes and their application as single source precursors (SSPs) for copper sulfide nanomaterials - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ01918G [pubs.rsc.org]

- 6. Copper Dithiocarbamates: Coordination Chemistry and Applications in Materials Science, Biosciences and Beyond | MDPI [mdpi.com]

- 7. jcsp.org.pk [jcsp.org.pk]

- 8. Interaction between Diethyldithiocarbamate and Cu(II) on Gold in Non-Cyanide Wastewater - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Copper and Mercury in Food, Biological and Pharmaceutical Samples: Spectrophotometric Estimation as Cu(DDTC)2 [scirp.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Diethyldithiocarbamate-copper nanocomplex reinforces disulfiram chemotherapeutic efficacy through light-triggered nuclear targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ni(II), Cu(II), and Zn(II) Diethyldithiocarbamate Complexes Show Various Activities Against the Proteasome in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Diethyldithiocarbamate-copper complex ignites the tumor microenvironment through NKG2D-NKG2DL axis - PMC [pmc.ncbi.nlm.nih.gov]

Copper Dimethyldithiocarbamate: A Technical Guide to its Anticancer Mechanism of Action

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Copper dimethyldithiocarbamate (B2753861) (Cu(DDC)₂), the active metabolite of the repurposed drug Disulfiram, has emerged as a promising anticancer agent with a multi-faceted mechanism of action. This document provides an in-depth technical overview of the molecular pathways and cellular processes targeted by Cu(DDC)₂ in cancer cells. Key mechanisms include potent inhibition of the ubiquitin-proteasome system, induction of severe oxidative stress leading to apoptosis, and suppression of the pro-survival NF-κB signaling pathway. Recent evidence also points to its ability to modulate the tumor microenvironment, enhancing anti-tumor immunity. This guide consolidates quantitative data on its efficacy, details key experimental protocols for its study, and provides visual representations of its core mechanisms to facilitate further research and drug development efforts.

Core Mechanisms of Action

The anticancer activity of copper dimethyldithiocarbamate is not attributed to a single mode of action but rather to a synergistic disruption of several critical cellular pathways essential for cancer cell survival and proliferation.

Formation of the Active Complex

Disulfiram (DSF), an approved drug for the treatment of alcoholism, is a prodrug that undergoes rapid metabolic conversion to diethyldithiocarbamate (B1195824) (DDC) in the body.[1][2] DDC readily chelates with divalent metal ions, particularly copper (Cu²⁺), to form the stable, lipophilic complex bis(diethyldithiocarbamate)-copper(II) (Cu(DDC)₂), also known as CuET.[3][4] This complex is considered the primary active anticancer agent.[3][5] Cancer cells often exhibit elevated copper levels, which may contribute to the selective targeting of these cells by DDC.[3][6]

Proteasome Inhibition

A primary mechanism of Cu(DDC)₂ is the potent inhibition of the ubiquitin-proteasome system (UPS).[1][7] The UPS is a critical cellular machinery responsible for the degradation of damaged or unnecessary proteins, including key regulators of the cell cycle and apoptosis.[8] Inhibition of the proteasome leads to the accumulation of misfolded and poly-ubiquitinated proteins, inducing proteotoxic stress and ultimately triggering apoptosis.[9][10]

Unlike the clinically approved proteasome inhibitor bortezomib, which primarily targets the 20S catalytic core of the proteasome, Cu(DDC)₂ is believed to inhibit the 19S regulatory particle.[1][2] Specifically, Cu(DDC)₂ has been shown to target NPL4, an adaptor protein of the p97 segregase pathway, which is essential for processing ubiquitinated proteins, leading to their aggregation and triggering cell death.[5][11]

Induction of Oxidative Stress and Apoptosis

Cu(DDC)₂ is a potent inducer of reactive oxygen species (ROS) in cancer cells.[5][12] The generation of ROS can occur through redox cycling of the copper ion within the complex.[13][14] This surge in intracellular ROS overwhelms the cellular antioxidant capacity, leading to significant oxidative stress. The consequences of this include:

-

DNA Damage: ROS can directly damage DNA, leading to strand breaks and genomic instability.[9]

-

Mitochondrial Dysfunction: Oxidative stress disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c.[8]

-

Activation of Apoptotic Pathways: The combination of proteotoxic stress and oxidative damage activates intrinsic apoptotic pathways, characterized by the activation of caspases and cleavage of poly(ADP-ribose) polymerase (PARP).[10][12][15]

Inhibition of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that plays a pivotal role in cancer by promoting cell survival, proliferation, inflammation, and angiogenesis.[16] In many cancer cells, the NF-κB pathway is constitutively active, contributing to chemoresistance.[17] Cu(DDC)₂ effectively inhibits the NF-κB pathway.[9][12] This is mechanistically linked to proteasome inhibition, as the degradation of the NF-κB inhibitor, IκBα, is a proteasome-dependent process.[18] By preventing IκBα degradation, Cu(DDC)₂ sequesters NF-κB in the cytoplasm, blocking its pro-survival signaling.[4]

Immunomodulation of the Tumor Microenvironment

Emerging research indicates that Cu(DDC)₂ can also modulate the tumor microenvironment (TME). Studies in colorectal cancer models have shown that CuET can convert immunologically "cold" tumors into "hot" tumors by increasing the infiltration of cytotoxic T lymphocytes and Natural Killer (NK) cells.[19][20] This effect is mediated, in part, through the upregulation of the NKG2D activating receptor on immune cells and its corresponding ligands on tumor cells, enhancing immune-mediated tumor cell recognition and killing.[19][20]

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the reported half-maximal inhibitory concentration (IC50) values of copper dithiocarbamate (B8719985) complexes in various cancer cell lines.

| Cell Line | Cancer Type | Compound | IC50 (nM) | Citation |

| MDA-MB-231 | Triple-Negative Breast Cancer | DDC-Cu | < 200 | [12] |

| MDA-MB-231PAC10 | Paclitaxel-Resistant TNBC | DDC-Cu | < 200 | [12] |

| DU145-TXR | Paclitaxel-Resistant Prostate Cancer | Cu(DDC)₂ Nanoparticles | 500 | |

| MCF-7 | Breast Cancer | Disulfiram/Copper | ~200-500 | [17] |

| T47D | Breast Cancer | Disulfiram/Copper | ~200-500 | [17] |

| HepG2 | Hepatocellular Carcinoma | DpdtpA | 1300 ± 300 | [14][21] |

| Bel-7402 | Hepatocellular Carcinoma | DpdtpA | 2500 ± 600 | [14][21] |

Note: DpdtpA is a dithiocarbamate derivative, and its activity was attenuated by the presence of copper in this specific study.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of Cu(DDC)₂.

Cell Viability and Cytotoxicity: Sulforhodamine B (SRB) Assay

This assay measures cell density based on the measurement of total cellular protein content.[11]

Materials:

-

96-well microtiter plates

-

Complete cell culture medium

-

Cu(DDC)₂ stock solution (in DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v), cold

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader (absorbance at 510-565 nm)

Procedure:

-

Cell Plating: Seed adherent cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[3][7]

-

Compound Treatment: Prepare serial dilutions of Cu(DDC)₂ in complete medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include vehicle-only (DMSO) controls. Incubate for the desired exposure time (e.g., 48 or 72 hours).[3]

-

Cell Fixation: Gently add 50 µL of cold 10% TCA to each well without aspirating the medium. Incubate the plate at 4°C for 1 hour.[3][13]

-

Washing: Carefully discard the supernatant. Wash the plates five times with ~200 µL/well of 1% acetic acid to remove excess TCA and medium components. Air dry the plates completely.[3][13]

-

SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[3][13]

-

Removal of Unbound Dye: Quickly wash the wells four to five times with 200 µL of 1% acetic acid to remove unbound SRB dye. Air dry the plates completely.[3][13]

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.[3]

-

Absorbance Measurement: Measure the optical density (OD) at 510-565 nm using a microplate reader.[11]

-

Data Analysis: Subtract the background OD (medium-only wells) from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.[7]

Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1][6]

Materials:

-

Flow cytometry tubes

-

Phosphate-Buffered Saline (PBS), cold

-

1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)

-

Annexin V-FITC conjugate

-

Propidium Iodide (PI) staining solution (e.g., 100 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with Cu(DDC)₂ at desired concentrations and for a specific duration to induce apoptosis. Include untreated and positive controls.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes). Discard the supernatant and wash the cell pellet twice with cold PBS.[22]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[1]

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution. Gently vortex.[1][6]

-

Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[1][22]

-

Dilution and Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer as soon as possible, keeping them on ice.[1][5]

-

Data Analysis: Use appropriate software to analyze the flow cytometry data. Create a dot plot with Annexin V-FITC on the x-axis and PI on the y-axis.

-

Q3 (Annexin V-/PI-): Viable cells

-

Q4 (Annexin V+/PI-): Early apoptotic cells

-

Q2 (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Q1 (Annexin V-/PI+): Necrotic cells

-

Measurement of Intracellular ROS: DCFH-DA Assay

This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.[12]

Materials:

-

Adherent or suspension cells

-

DCFH-DA stock solution (e.g., 10-20 mM in DMSO)

-

Serum-free cell culture medium (e.g., DMEM)

-

Positive control (e.g., H₂O₂)

-

Fluorescence microscope or flow cytometer (Ex/Em: ~495/529 nm)

Procedure:

-

Cell Preparation: Seed adherent cells in a multi-well plate to achieve 70-90% confluency. For suspension cells, prepare a suspension of ~1 x 10⁶ cells/mL.[12][19]

-

Compound Treatment: Treat cells with Cu(DDC)₂ at the desired concentrations and for the appropriate duration. Include positive and negative controls.

-

DCFH-DA Loading: Prepare a fresh DCFH-DA working solution (e.g., 10-25 µM) in pre-warmed serum-free medium.[12] Remove the treatment medium, wash cells once with medium, and add the DCFH-DA working solution.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.[9]

-

Washing: Remove the DCFH-DA solution and wash the cells gently with PBS or medium to remove excess probe.[9][12]

-

Measurement:

-

Data Analysis: Quantify the mean fluorescence intensity (MFI) for each sample. Calculate the fold change in ROS production relative to the untreated control.[23]

Proteasome Activity Assay

This assay measures the chymotrypsin-like activity of the proteasome using a specific fluorogenic substrate.[24]

Materials:

-

Cell lysate or purified proteasome

-

Proteasome Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Fluorogenic substrate (e.g., Suc-LLVY-AMC)

-

Proteasome inhibitor (positive control, e.g., MG132)

-

96-well black plate

-

Fluorescence plate reader (Ex/Em: ~360/460 nm for AMC)

Procedure:

-

Lysate Preparation: Treat cells with Cu(DDC)₂, then harvest and lyse them in a suitable non-denaturing buffer. Determine the protein concentration of the supernatant.[17]

-

Reaction Setup: In a 96-well black plate, add cell lysate (e.g., 10-20 µg of protein) to each well. Bring the volume up with Proteasome Assay Buffer.

-

Substrate Addition: Add the fluorogenic substrate (e.g., Suc-LLVY-AMC to a final concentration of 50 µM).[17]

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity every 1-2 minutes for at least 30-60 minutes.[17]

-

Data Analysis: Determine the rate of reaction (Vmax) from the linear portion of the kinetic curve. Calculate the percentage of proteasome inhibition by comparing the reaction rates of Cu(DDC)₂-treated samples to the vehicle control.

Western Blot for Ubiquitinated Proteins and IκBα

This technique is used to visualize the accumulation of ubiquitinated proteins and the stabilization of IκBα, both hallmarks of proteasome inhibition.[15][25]

Materials:

-

SDS-PAGE equipment

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Ubiquitin, anti-IκBα, anti-β-actin or other loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Sample Preparation: Treat cells with Cu(DDC)₂ for various time points. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[26] Quantify protein concentration.

-

SDS-PAGE: Denature protein lysates (e.g., 20-40 µg) by boiling in Laemmli buffer and separate them on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Ubiquitin or anti-IκBα) diluted in blocking buffer, typically overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 6. Apply ECL substrate and visualize the protein bands using an imaging system. A smear at high molecular weights indicates an accumulation of poly-ubiquitinated proteins. An increase in the IκBα band intensity indicates its stabilization.[15][18] Re-probe the membrane with a loading control antibody to ensure equal protein loading.

Mandatory Visualizations

The following diagrams illustrate the key mechanistic pathways of this compound.

Caption: Formation and cellular uptake of the active Cu(DDC)₂ complex.

Caption: Cu(DDC)₂ inhibits the proteasome, causing proteotoxic stress.

Caption: ROS generation by Cu(DDC)₂ leads to oxidative stress and apoptosis.

Caption: Cu(DDC)₂ inhibits NF-κB signaling by preventing IκBα degradation.

References

- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 2. ubiqbio.com [ubiqbio.com]

- 3. benchchem.com [benchchem.com]

- 4. NFkB p65 transcription factor assay kit (Colorimetric) ab133112 | Abcam [abcam.com]

- 5. kumc.edu [kumc.edu]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. arigobio.com [arigobio.com]

- 10. A novel dithiocarbamate analogue with potentially decreased ALDH inhibition has copper-dependent proteasome-inhibitory and apoptosis-inducing activity in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. mdpi.com [mdpi.com]

- 15. Clioquinol and pyrrolidine dithiocarbamate complex with copper to form proteasome inhibitors and apoptosis inducers in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Highlighting the Proteasome: Using Fluorescence to Visualize Proteasome Activity and Distribution [frontiersin.org]

- 17. ubpbio.com [ubpbio.com]

- 18. Inhibition of ubiquitin-proteasome pathway–mediated IκBα degradation by a naturally occurring antibacterial peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 20. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 21. Copper Ion Attenuated the Antiproliferative Activity of Di-2-pyridylhydrazone Dithiocarbamate Derivative; However, There Was a Lack of Correlation between ROS Generation and Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. bosterbio.com [bosterbio.com]

- 23. researchgate.net [researchgate.net]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]

- 26. benchchem.com [benchchem.com]

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity of Copper Dimethyldithiocarbamate Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper dimethyldithiocarbamate (B2753861) (Cu(DDC)₂) and related copper dithiocarbamate (B8719985) complexes have emerged as a compelling class of compounds with a broad spectrum of biological activities.[1][2] Initially explored for their applications in materials science, their potent anticancer and antimicrobial properties have garnered significant attention in the biomedical field.[1][3][4] This technical guide provides an in-depth overview of the biological activity of these complexes, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Anticancer Activity

The anticancer properties of copper dithiocarbamate complexes are a major area of investigation. These compounds have demonstrated significant cytotoxicity against a wide range of cancer cell lines, including those resistant to conventional chemotherapeutic agents.[5][6][7] The primary mechanisms underlying their anticancer effects are believed to be the inhibition of the proteasome and the induction of reactive oxygen species (ROS), leading to apoptotic cell death.[2][8][9][10]

Quantitative Anticancer Efficacy

The in vitro cytotoxic activity of copper dimethyldithiocarbamate complexes is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC₅₀ values of Cu(DDC)₂ and related complexes against various cancer cell lines.

| Compound/Complex | Cancer Cell Line | Incubation Time (h) | IC₅₀ (µM) | Reference |

| Copper diethyldithiocarbamate (B1195824) (Cu(DDC)₂) | MV-4-11 (Human AML) | 24 | Not specified | [8] |

| Copper diethyldithiocarbamate (Cu(DDC)₂) | MV-4-11 (Human AML) | 72 | Not specified | [8] |

| Copper diethyldithiocarbamate (Cu(DDC)₂) | U251 MG (Human glioblastoma) | 72 | 0.384 | [11] |

| Copper diethyldithiocarbamate (Cu(DDC)₂) | F98 (Rat glioma) | 72 | 0.417 | [11] |

| Copper diethyldithiocarbamate (DDC-Cu) | MDA-MB-231 (Human breast cancer) | 72 | < 0.2 | [5] |

| Copper diethyldithiocarbamate (DDC-Cu) | MDA-MB-231PAC10 (Paclitaxel-resistant breast cancer) | 72 | < 0.2 | [5] |

| Copper (II) complex with 3-chloro-1,3-diphenyl-2-thioxo-dihydropyrimidine-4,6(1H,5H)-dione | SW480 (Human colon cancer) | 72 | 3.9 ± 0.2 | [12] |

| Copper (II) complex with 3-chloro-1,3-diphenyl-2-thioxo-dihydropyrimidine-4,6(1H,5H)-dione | SW620 (Metastatic colon cancer) | 72 | 3.0 ± 0.1 | [12] |

| Copper (II) complex with 3-chloro-1,3-diphenyl-2-thioxo-dihydropyrimidine-4,6(1H,5H)-dione | PC3 (Human prostate cancer) | 72 | 4.3 ± 0.2 | [12] |

Signaling Pathways in Anticancer Activity

The anticancer mechanism of Cu(DDC)₂ is multifaceted, primarily targeting the ubiquitin-proteasome system and inducing oxidative stress.

Signaling Pathway of Cu(DDC)₂ Anticancer Activity

Antimicrobial Activity

Copper dithiocarbamate complexes also exhibit potent activity against a range of pathogenic microorganisms, including bacteria and fungi.[13][14][15] The antimicrobial action is believed to involve the disruption of cellular processes through copper-mediated toxicity and inhibition of essential enzymes.[15]

Quantitative Antimicrobial Efficacy

The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following table presents MIC values for copper dithiocarbamate complexes against various microbial strains.

| Compound/Complex | Microorganism | MIC (µg/mL) | Reference |

| Diethyldithiocarbamate (DDC) | S. epidermidis ATCC 35984 | 64 | [13] |

| DDC + Cu²⁺ | S. epidermidis ATCC 35984 | 1 | [13] |

| Diethyldithiocarbamate (DDC) | S. aureus (MRSA) Mu50 | 32-128 | [13] |

| DDC + Cu²⁺ | S. aureus (MRSA) Mu50 | 0.5 | [13] |

| Diethyldithiocarbamate (DDC) | S. aureus (MRSA) 2 | 32-128 | [13] |

| DDC + Cu²⁺ | S. aureus (MRSA) 2 | 0.5 | [13] |

| [Cu(anidtc)₂] | Fungi and Bacteria | 0.03 - 0.05 | [14] |

| Copper(I) formamidine (B1211174) dithiocarbamate-phosphine complexes | Gram-negative bacteria | Moderate activity | [16] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of the biological activity of this compound complexes.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19][20]

Materials:

-

Cells to be tested

-

Complete cell culture medium

-

This compound complex solution

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound complex in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be gently shaken on an orbital shaker for 15 minutes to ensure complete dissolution.[19][21]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value.

MTT Assay Workflow

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

Annexin V/PI staining is a widely used method for detecting apoptosis by flow cytometry.[22][23][24] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

-

Cells treated with the this compound complex

-

Annexin V-FITC (or another fluorochrome conjugate)

-

Propidium Iodide (PI) staining solution

-

1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the this compound complex for the desired time to induce apoptosis. Include untreated and positive controls.

-

Cell Harvesting: Harvest the cells by centrifugation (for suspension cells) or gentle trypsinization (for adherent cells).

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300-400 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. The cell populations can be distinguished as follows:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

Annexin V/PI Staining Workflow

Conclusion

This compound complexes represent a promising class of therapeutic agents with potent anticancer and antimicrobial activities. Their mechanisms of action, centered on proteasome inhibition and ROS induction, offer potential advantages in overcoming drug resistance. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research and development of these versatile compounds. Continued investigation into their in vivo efficacy, safety profiles, and formulation development will be crucial for translating their therapeutic potential into clinical applications.

References

- 1. bosterbio.com [bosterbio.com]

- 2. Co-delivery of a tumor microenvironment-responsive disulfiram prodrug and CuO 2 nanoparticles for efficient cancer treatment - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA00004D [pubs.rsc.org]

- 3. GraphViz Examples and Tutorial [graphs.grevian.org]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. Cyclodextrin Diethyldithiocarbamate Copper II Inclusion Complexes: A Promising Chemotherapeutic Delivery System against Chemoresistant Triple Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, chemical characterization and cancer cell growth-inhibitory activities of Cu(ii) and Ru(iii) aliphatic and aromatic dithiocarbamato complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in Repurposing Disulfiram and Disulfiram Derivatives as Copper-Dependent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Development and optimization of an injectable formulation of copper diethyldithiocarbamate, an active anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Cytotoxic Effect of Copper (II) Complexes with Halogenated 1,3-Disubstituted Arylthioureas on Cancer and Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Novel dithiocarbamate derivatives are effective copper-dependent antimicrobials against Streptococcal species [frontiersin.org]

- 16. Pseudo-Tetrahedral Copper(I) Symmetrical Formamidine Dithiocarbamate-Phosphine Complexes: Antibacterial, Antioxidant and Pharmacokinetics Studies | MDPI [mdpi.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. broadpharm.com [broadpharm.com]

- 22. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 23. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 24. Annexin V Staining Protocol [bdbiosciences.com]

In Vitro Cytotoxicity of Copper Dimethyldithiocarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper (II) dimethyldithiocarbamate (B2753861) (Cu(DDC)₂), and its closely related analogues such as copper (II) diethyldithiocarbamate (B1195824) (CuET), are organometallic compounds that have garnered significant interest for their potent in vitro cytotoxic activity against a range of cancer cell lines. This technical guide provides an in-depth overview of the cytotoxic properties of these copper dithiocarbamate (B8719985) complexes, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms. The primary mechanisms of action involve the induction of oxidative stress through the generation of reactive oxygen species (ROS), inhibition of the proteasome, and subsequent triggering of apoptotic cell death. This document serves as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of copper dithiocarbamates.

Introduction

Dithiocarbamates are a class of metal-chelating compounds that have found diverse applications in medicine and industry. When complexed with copper, their biological activity is significantly enhanced, leading to potent anticancer effects.[1] These complexes, including Cu(DDC)₂, are thought to exploit the elevated copper levels often found in tumor cells to selectively induce cytotoxicity.[2] The lipophilic nature of these complexes facilitates their diffusion across cellular membranes, where they can exert their effects on various intracellular targets. This guide will summarize the key findings related to the in vitro cytotoxicity of copper dimethyldithiocarbamate and its analogues, providing a foundation for further research and development.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of copper dithiocarbamate complexes has been evaluated across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity. The following tables summarize the reported IC50 values for copper diethyldithiocarbamate (CuET), a well-studied analogue of Cu(DDC)₂.

Table 1: IC50 Values of Copper Diethyldithiocarbamate (CuET) in Colorectal Cancer Cell Lines [3][4]

| Cell Line | Description | IC50 (nM) |

| MC-38 | Murine colorectal cancer, MSI/MMR-d | 45.4 |

| CT-26 | Murine colorectal cancer, MSS/MMR-p | 68.2 |

| HCT116 (parental) | Human colorectal cancer, KRASG13D/KRASWT | 54.8 |

| HCT116 (WT) | Human colorectal cancer, KRASWT/KRASKO | 54.0 |

| HCT116 (KRASG13D) | Human colorectal cancer, KRASG13D/KRASKO | 48.3 |

Table 2: IC50 Values of Copper Diethyldithiocarbamate (DDC-Cu) in Triple-Negative Breast Cancer Cell Lines [5]

| Cell Line | Description | IC50 (nM) |

| MDA-MB-231 | Human triple-negative breast cancer | < 200 |

| MDA-MB-231PAC10 | Paclitaxel-resistant MDA-MB-231 | < 200 |

MSI: Microsatellite Instability; MMR-d: Mismatch Repair Deficient; MSS: Microsatellite Stable; MMR-p: Mismatch Repair Proficient

Core Mechanisms of Action

The in vitro cytotoxicity of this compound is primarily attributed to a multi-faceted mechanism involving the generation of reactive oxygen species, inhibition of the proteasome, and induction of apoptosis.

Generation of Reactive Oxygen Species (ROS)

Copper dithiocarbamate complexes are potent inducers of oxidative stress within cancer cells.[5] This is achieved through the catalytic generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide. The accumulation of ROS disrupts the cellular redox balance, leading to damage of vital macromolecules including DNA, proteins, and lipids, ultimately triggering cell death pathways.[6][7]

Proteasome Inhibition

The ubiquitin-proteasome system is crucial for the degradation of regulatory proteins involved in cell cycle progression and survival. Copper dithiocarbamates have been shown to inhibit the chymotrypsin-like activity of the 26S proteasome.[2][8] This inhibition leads to the accumulation of ubiquitinated proteins, causing endoplasmic reticulum stress and inducing apoptosis.[9]

Induction of Apoptosis

The culmination of ROS generation and proteasome inhibition is the induction of programmed cell death, or apoptosis.[10] Copper dithiocarbamates activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[11][12] This is characterized by events such as caspase activation, DNA fragmentation, and the formation of apoptotic bodies.

Signaling Pathways

The cytotoxic effects of this compound are mediated through the modulation of several key signaling pathways.

Caption: Overview of Copper Dithiocarbamate's cytotoxic mechanism.

NF-κB Signaling Pathway

The transcription factor NF-κB plays a pivotal role in promoting cancer cell survival and proliferation. Copper complexes have been shown to inhibit the NF-κB signaling pathway.[13][14] By inhibiting the proteasome, copper dithiocarbamates prevent the degradation of IκBα, an inhibitor of NF-κB. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of anti-apoptotic genes.

Caption: Inhibition of the NF-κB signaling pathway.

ROS-Induced Apoptotic Pathway

The excessive generation of ROS by copper dithiocarbamates triggers the intrinsic apoptotic pathway. ROS can cause damage to the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.[11] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9 and subsequently the executioner caspase-3, culminating in apoptosis.[12]

Caption: ROS-mediated intrinsic apoptotic pathway.

Experimental Protocols

Standardized assays are essential for the reliable evaluation of the in vitro cytotoxicity of compounds like this compound.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Caption: Workflow for the MTT cell viability assay.

Protocol:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of Cu(DDC)₂ and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Annexin V/Propidium (B1200493) Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Caption: Workflow for Annexin V/PI apoptosis assay.

Protocol:

-

Treat cells with Cu(DDC)₂ for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, necrotic) are quantified based on their fluorescence signals.

DCFDA Assay for Intracellular ROS

The 2',7'-dichlorofluorescin diacetate (DCFDA) assay is used to measure intracellular ROS levels. DCFDA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Caption: Workflow for the DCFDA intracellular ROS assay.

Protocol:

-

Culture cells to the desired confluence.

-

Load the cells with DCFDA (typically 10-20 µM) in serum-free media for 30-60 minutes at 37°C.

-

Wash the cells to remove the excess DCFDA probe.

-

Treat the cells with Cu(DDC)₂.

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. The increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

Conclusion

This compound and its analogues exhibit potent in vitro cytotoxicity against a variety of cancer cell lines. Their mechanism of action, centered on ROS generation, proteasome inhibition, and apoptosis induction, presents a compelling rationale for their further investigation as potential anticancer therapeutics. The data and protocols presented in this guide offer a comprehensive resource for researchers to design and execute studies aimed at elucidating the full therapeutic potential of this promising class of compounds. Further research is warranted to explore their in vivo efficacy, safety profile, and potential for combination therapies.

References

- 1. scispace.com [scispace.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Diethyldithiocarbamate-copper complex ignites the tumor microenvironment through NKG2D-NKG2DL axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Diethyldithiocarbamate-copper complex ignites the tumor microenvironment through NKG2D-NKG2DL axis [frontiersin.org]

- 5. Cyclodextrin Diethyldithiocarbamate Copper II Inclusion Complexes: A Promising Chemotherapeutic Delivery System against Chemoresistant Triple Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of apoptosis signalling pathways by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Copper Dithiocarbamates: Coordination Chemistry and Applications in Materials Science, Biosciences and Beyond [mdpi.com]

- 9. Evaluation of copper-dependent proteasome-inhibitory and apoptosis-inducing activities of novel pyrrolidine dithiocarbamate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dithiocarbamates induce apoptosis in thymocytes by raising the intracellular level of redox-active copper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulation of the Intrinsic Apoptosis Pathway by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Copper is a potent inhibitor of both the canonical and non-canonical NFκB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Copper is a potent inhibitor of both the canonical and non-canonical NFκB pathways - PMC [pmc.ncbi.nlm.nih.gov]

Copper Dimethyldithiocarbamate: A Technical Guide to its Function as a Proteasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper dimethyldithiocarbamate (B2753861) (Cu(DDC)₂), the active metabolite of the FDA-approved drug Disulfiram when complexed with copper, has emerged as a potent anti-cancer agent with a distinct mechanism of action. This technical guide provides an in-depth examination of Cu(DDC)₂ as a proteasome inhibitor. It details its unique mechanism targeting the p97/VCP-NPL4 pathway, downstream cellular consequences including the induction of proteotoxic stress and apoptosis, and its influence on critical signaling pathways such as Nrf2 and NF-κB. This document synthesizes quantitative data from multiple studies, outlines key experimental protocols for its evaluation, and employs detailed visualizations to illustrate complex biological processes, offering a comprehensive resource for professionals in oncology and drug development.

Introduction

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the degradation of a majority of intracellular proteins, playing a pivotal role in regulating cellular processes such as cell cycle progression, signal transduction, and apoptosis. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. While drugs like Bortezomib, which target the 20S catalytic core of the proteasome, have seen clinical success, they are hampered by issues of toxicity and drug resistance.

Copper dimethyldithiocarbamate (Cu(DDC)₂), also referred to as CuET, presents a promising alternative. Formed from the reaction of copper with dimethyldithiocarbamate, a metabolite of Disulfiram, this complex exhibits potent cytotoxicity against a wide range of cancer cells.[1][2] Its anti-cancer activity is primarily attributed to its ability to inhibit the proteasome through a mechanism distinct from clinically approved inhibitors.[3] Cu(DDC)₂ targets the ubiquitin-dependent protein segregase p97/VCP and the 19S regulatory particle, leading to the accumulation of ubiquitinated, misfolded proteins and inducing a state of irreversible proteotoxic stress that culminates in apoptosis.[4][5][6] This guide delves into the core mechanisms, quantitative effects, and experimental evaluation of Cu(DDC)₂.

Mechanism of Proteasome Inhibition

Unlike first-generation proteasome inhibitors that target the chymotrypsin-like activity of the 20S catalytic subunit, Cu(DDC)₂ exerts its effect further upstream in the protein degradation pathway.

-

Primary Target: The p97-NPL4 Complex: The primary molecular target of Cu(DDC)₂ has been identified as the p97-NPL4-UFD1 complex.[4][6][7] p97, also known as Valosin-Containing Protein (VCP), is an AAA+ ATPase that functions as a segregase.[8][9] It utilizes the energy from ATP hydrolysis to extract ubiquitinated proteins from cellular compartments, such as the endoplasmic reticulum (ER), or from protein complexes, preparing them for degradation by the proteasome.[9][10] Cu(DDC)₂ binds to and inhibits the p97-NPL4 complex, causing it to stall and aggregate, effectively blocking the processing of ubiquitinated substrates.[4][6]

-

19S Regulatory Particle Inhibition: There is also evidence to suggest that dithiocarbamate-copper complexes can inhibit the 19S regulatory particle of the proteasome.[3] Specifically, the JAMM domain of the POH1 subunit within the 19S lid has been proposed as a target, which would impair the deubiquitination of substrates prior to their entry into the 20S core.[3]

-

Consequences of Inhibition: This inhibition leads to a massive build-up of polyubiquitinated proteins throughout the cell, triggering the Unfolded Protein Response (UPR) and severe endoplasmic reticulum (ER) stress.[4][5] The resulting proteotoxic stress overwhelms the cell's coping mechanisms, initiating apoptotic cell death.[5]

Caption: Mechanism of Cu(DDC)₂-mediated proteasome inhibition.

Affected Signaling Pathways

Proteasome inhibition by Cu(DDC)₂ initiates a cascade of downstream signaling events, profoundly impacting cell survival and stress response pathways.

Induction of Apoptosis

The accumulation of misfolded proteins and the ensuing proteotoxic stress are potent triggers for apoptosis. The mechanism involves:

-

Increased Oxidative Stress: The Cu(DDC)₂ complex can increase the production of reactive oxygen species (ROS).

-

Mitochondrial Dysfunction: This leads to a decrease in the mitochondrial membrane potential.

-

Cytochrome c Release: The compromised mitochondrial outer membrane releases cytochrome c into the cytosol.[7]

-

Caspase Activation: Cytochrome c release initiates the formation of the apoptosome, leading to the activation of initiator caspase-9, which in turn activates executioner caspase-3.[7][11] Some studies also show activation of caspase-8.[7] Activated caspase-3 cleaves essential cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.

Caption: Apoptotic signaling cascade induced by Cu(DDC)₂.

Nrf2 Pathway Activation

The transcription factor Nrf2 (NF-E2-related factor 2) is the master regulator of the antioxidant response. Under basal conditions, Nrf2 is targeted for proteasomal degradation by its repressor, Keap1.

Proteasome inhibition by Cu(DDC)₂ prevents the degradation of Nrf2.[12][13] This allows Nrf2 to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[12][14] This leads to the upregulation of a suite of cytoprotective enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[12][13][15] While this is initially a pro-survival response, the overwhelming proteotoxic stress induced by Cu(DDC)₂ typically overrides these protective effects in cancer cells.

Caption: Nrf2 pathway activation by Cu(DDC)₂ via proteasome inhibition.

Modulation of the NF-κB Pathway

The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival. Its activity is tightly controlled by the inhibitor of κB (IκB), which sequesters NF-κB in the cytoplasm. Upon stimulation, IκB is phosphorylated, ubiquitinated, and degraded by the proteasome, allowing NF-κB to enter the nucleus and activate target gene expression.

The effect of copper and its complexes on the NF-κB pathway is complex.

-

Inhibition: Some studies report that elevated intracellular copper can inhibit the NF-κB pathway by preventing the activation of the upstream IκB kinase (IKK) complex, thereby blocking IκBα degradation.[16] Proteasome inhibition by Cu(DDC)₂ would directly block the final step of IκBα degradation, leading to NF-κB inhibition.[6]

-

Activation: Conversely, other reports suggest that hypercupremic conditions can lead to NF-κB activation in vivo through oxidative stress.[17]

Given that proteasome inhibition is a primary mechanism of Cu(DDC)₂, it is most likely that its dominant effect on the canonical NF-κB pathway is inhibitory.

Quantitative Data

The potency of Cu(DDC)₂ varies across different cell lines. The following tables summarize key quantitative data from published studies.

Table 1: Cytotoxicity of Copper Dithiocarbamate (B8719985) Complexes (IC₅₀ Values)

| Compound | Cell Line | Assay Duration | IC₅₀ Value | Reference |

| Cu(DDC)₂ | MV-4-11 (Leukemia) | 24 h | ~150 nM | [18] |

| Cu(DDC)₂ | MV-4-11 (Leukemia) | 72 h | ~100 nM | [18] |

| DSF + Cu(II) | MCF-7 (Breast Cancer) | Not Specified | < 1 µM | [2] |

| DSF + Cu(II) | T47D (Breast Cancer) | Not Specified | < 1 µM | [2] |

| Cu(PDTC)₂ | MDA-MB-231 (Breast Cancer) | Not Specified | Potent Inhibition | [19][20] |

| Cu(PDTC)₂ | LNCaP (Prostate Cancer) | Not Specified | Potent Inhibition | [20][21] |

Note: PDTC (Pyrrolidine dithiocarbamate) is a close analogue of DDC. IC₅₀ values can vary significantly based on experimental conditions, such as cell density and medium composition.

Table 2: Effect on Proteasome Activity

| Compound | System | Activity Measured | Effect | Reference |

| DSF-Cu Complex | Purified 20S/26S Proteasome | Chymotrypsin-like | Inhibition | [19][20] |

| Cu(DDC)₂ | MV-4-11 Cells | Proteasome Activity Assay | Dose-dependent inhibition | [18] |

| Cu(PDTC)₂ | MDA-MB-231 Cells | Chymotrypsin-like | Inhibition | [19][20] |

| Cu(II) ions | Isolated 20S Proteasome | All 3 peptidase activities | Inhibition (µM range) | [22] |

Key Experimental Protocols

Evaluating the activity of Cu(DDC)₂ requires a set of standard biochemical and cell-based assays.

Proteasome Activity Assay

This assay measures the chymotrypsin-like activity of the proteasome in cell lysates.

-

Cell Lysis: Treat cells with Cu(DDC)₂ for the desired time. Harvest and lyse cells in a non-denaturing lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Assay Reaction: In a 96-well plate, add 20-50 µg of cell lysate to an assay buffer containing the fluorogenic proteasome substrate Suc-LLVY-AMC.

-

Measurement: Incubate at 37°C and measure the increase in fluorescence (excitation ~380 nm, emission ~460 nm) over time using a plate reader.

-

Analysis: Calculate the rate of substrate cleavage. The activity in treated samples is typically expressed as a percentage relative to an untreated or vehicle-treated control.

Western Blot for Ubiquitinated Proteins

This method visualizes the accumulation of proteins targeted for degradation.

-

Sample Preparation: Treat cells with Cu(DDC)₂. Lyse cells in a buffer containing protease and deubiquitinase inhibitors (e.g., NEM).

-

SDS-PAGE: Separate 30-50 µg of protein lysate on a 4-15% gradient SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA) and then incubate with a primary antibody specific for ubiquitin (e.g., P4D1 or FK2). Follow with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. A smear or ladder of high-molecular-weight bands in the lanes of Cu(DDC)₂-treated samples indicates the accumulation of polyubiquitinated proteins.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

-

Cell Treatment: Treat cells with Cu(DDC)₂ for a specified duration (e.g., 24-48 hours).

-

Staining: Harvest the cells (including floating cells in the medium) and wash with cold PBS. Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

-

Analysis:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Caption: A typical experimental workflow for evaluating Cu(DDC)₂.

Synthesis

Cu(DDC)₂ can be synthesized for research purposes through straightforward methods.

-

From Disulfiram: Disulfiram can be combined with a copper(II) salt (e.g., copper(II) chloride) in a suitable solvent. Disulfiram is reduced in situ to two molecules of diethyldithiocarbamate (B1195824), which then chelate the copper ion.[23]

-

From DDC Salt: A more direct method involves reacting a salt of the ligand, such as sodium diethyldithiocarbamate, with a copper(II) salt in an aqueous or alcoholic solution. The insoluble Cu(DDC)₂ complex precipitates immediately and can be collected by filtration.[24][25]

-

Nanoparticle Formulations: Due to its poor water solubility, various nanoparticle and liposomal formulations have been developed to improve the bioavailability and delivery of Cu(DDC)₂ for in vivo studies.[4][5][26][27][28]

Conclusion